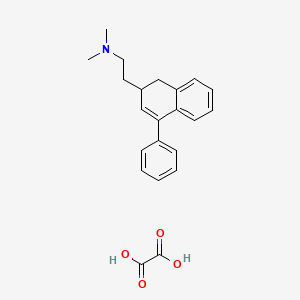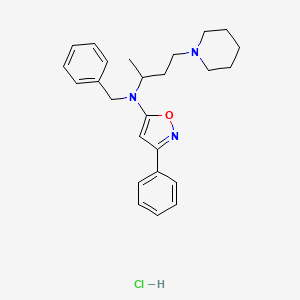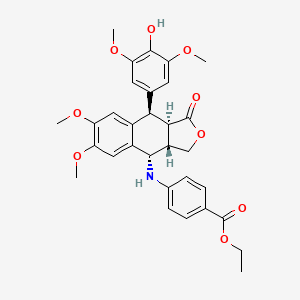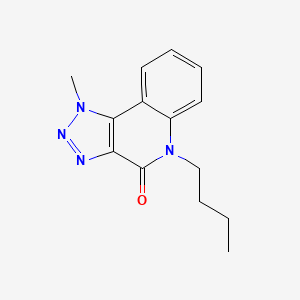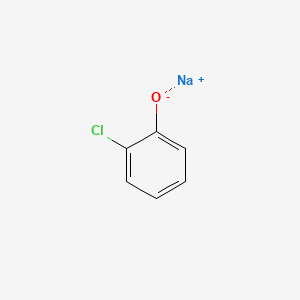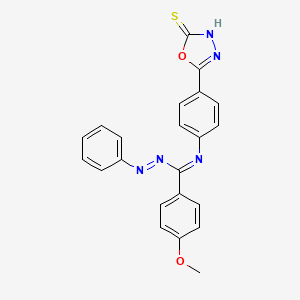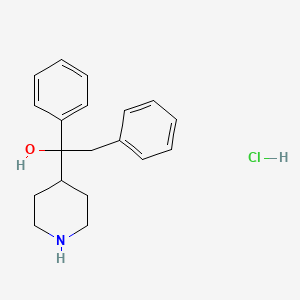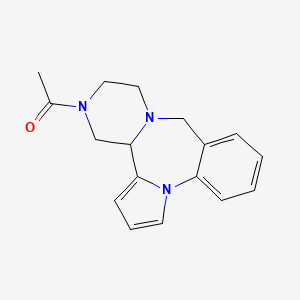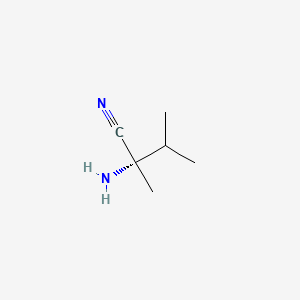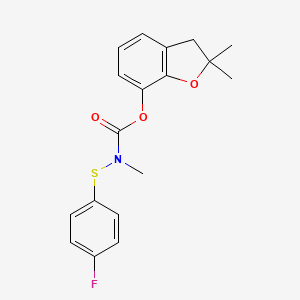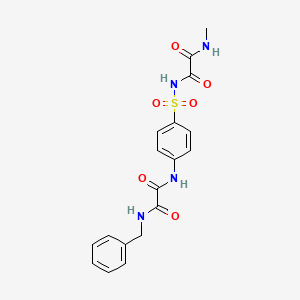![molecular formula C25H27N3O3S B12755391 7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one CAS No. 1191900-50-1](/img/structure/B12755391.png)
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one is a complex organic compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one involves multiple steps:
Alkylation: The compound is then reacted with 1,4-disubstituted butane in the presence of a base to form an intermediate.
Deprotection: The protected amine is deprotected using suitable agents to yield the final product.
Industrial Production Methods
Industrial production methods typically involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modifications at the piperazine or quinoline rings .
Scientific Research Applications
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential as an antipsychotic and antidepressant agent.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with serotonin and dopamine receptors. It acts as a partial agonist at the D2 dopamine receptor and a serotonin-dopamine activity modulator (SDAM) . This dual action helps in modulating neurotransmitter levels, which is beneficial in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another antipsychotic with a similar mechanism of action.
Brexpiprazole: Structurally similar and also acts as a serotonin-dopamine activity modulator.
Uniqueness
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one is unique due to its specific binding affinity and efficacy at serotonin and dopamine receptors, which may offer advantages in terms of side effect profile and therapeutic efficacy .
Properties
CAS No. |
1191900-50-1 |
|---|---|
Molecular Formula |
C25H27N3O3S |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-23-7-6-22(20-9-16-32-25(20)23)28-13-11-27(12-14-28)10-1-2-15-31-19-5-3-18-4-8-24(30)26-21(18)17-19/h3-9,16-17,29H,1-2,10-15H2,(H,26,30) |
InChI Key |
IHDRUMPAUYXQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


